2-Hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate 2-Hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate
Brand Name: Vulcanchem
CAS No.: 31637-96-4
VCID: VC1610927
InChI: InChI=1S/C12H15ClO4/c1-12(2,11(15)16-8-7-14)17-10-5-3-9(13)4-6-10/h3-6,14H,7-8H2,1-2H3
SMILES: CC(C)(C(=O)OCCO)OC1=CC=C(C=C1)Cl
Molecular Formula: C12H15ClO4
Molecular Weight: 258.7 g/mol

2-Hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate

CAS No.: 31637-96-4

Cat. No.: VC1610927

Molecular Formula: C12H15ClO4

Molecular Weight: 258.7 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate - 31637-96-4

Specification

CAS No. 31637-96-4
Molecular Formula C12H15ClO4
Molecular Weight 258.7 g/mol
IUPAC Name 2-hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate
Standard InChI InChI=1S/C12H15ClO4/c1-12(2,11(15)16-8-7-14)17-10-5-3-9(13)4-6-10/h3-6,14H,7-8H2,1-2H3
Standard InChI Key RFEZILPHQJCCMV-UHFFFAOYSA-N
SMILES CC(C)(C(=O)OCCO)OC1=CC=C(C=C1)Cl
Canonical SMILES CC(C)(C(=O)OCCO)OC1=CC=C(C=C1)Cl

Introduction

Chemical Identity and Structure

2-Hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate (CAS No. 31637-96-4) is an organic ester characterized by a 4-chlorophenoxy group attached to a quaternary carbon center with two methyl substituents. The compound features a hydroxyethyl ester moiety that introduces an additional hydroxyl functional group, distinguishing it from related compounds like clofibrate. Its molecular structure represents a significant modification that could potentially alter physiochemical properties and biological activities compared to its analogs.

The compound is defined by the following chemical identifiers:

PropertyValue
CAS Number31637-96-4
Molecular FormulaC₁₂H₁₅ClO₄
Molecular Weight258.7 g/mol
IUPAC Name2-hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate
Standard InChIInChI=1S/C12H15ClO4/c1-12(2,11(15)16-8-7-14)17-10-5-3-9(13)4-6-10/h3-6,14H,7-8H2,1-2H3
Standard InChIKeyRFEZILPHQJCCMV-UHFFFAOYSA-N
SMILESCC(C)(C(=O)OCCO)OC1=CC=C(C=C1)Cl
PubChem Compound ID169336

The compound contains four oxygen atoms that serve different functional roles: an ether oxygen connecting the phenoxy group, a carbonyl oxygen in the ester linkage, an ester oxygen, and a hydroxyl oxygen in the hydroxyethyl chain. The chlorine atom at the para position of the phenyl ring contributes to the compound's lipophilicity and potential biological interactions.

Structural Relationships and Analogues

Comparison with Related Compounds

2-Hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate belongs to a family of structurally related compounds that share the 2-(4-chlorophenoxy)-2-methylpropanoate core but differ in their ester groups. Two notable analogues include:

  • Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate (Clofibrate, CAS: 637-07-0)

    • Contains an ethyl ester instead of a hydroxyethyl ester

    • Has established pharmaceutical applications as a lipid-regulating agent

    • Molecular weight: 242.7 g/mol

    • Molecular formula: C₁₂H₁₅ClO₃

  • Methyl 2-(4-chlorophenoxy)-2-methylpropanoate (CAS: 55162-41-9)

    • Contains a methyl ester instead of a hydroxyethyl ester

    • Molecular weight: 228.67 g/mol

    • Physical properties include:

      • Density: 1.173 g/cm³

      • Boiling point: 158°C

      • Flash point: 111.4°C

The key structural difference between these compounds is the nature of the ester group. The presence of the hydroxyl group in 2-hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate introduces additional polarity and hydrogen bonding capability, which likely affects its solubility profile, metabolic fate, and potential biological interactions.

Chemical Family Classification

Based on its structural elements, 2-hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate can be classified under several chemical categories:

  • Phenoxy compounds (containing the aryl-O-C linkage)

  • Chlorinated aromatics (featuring the para-chloro substituent)

  • Esters (containing the carbonyl-oxygen-carbon linkage)

  • Alcohol derivatives (due to the terminal hydroxyl group)

  • Quaternary carbon compounds (featuring the gem-dimethyl substitution)

Physical and Chemical Properties

PropertyExpected Characteristics
Physical StateLikely a viscous liquid or low-melting solid at room temperature
ColorProbably colorless to pale yellow
OdorLikely mild, characteristic ester odor
SolubilityModerate solubility in water due to hydroxyl group; good solubility in organic solvents
StabilityExpected to be stable under standard conditions

The terminal hydroxyl group should increase water solubility compared to ethyl or methyl ester analogues, while maintaining solubility in moderately polar organic solvents such as alcohols, acetone, and ethyl acetate.

Chemical Reactivity

Based on its functional groups, 2-hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate would be expected to undergo the following reactions:

  • Ester hydrolysis - susceptible to both acid and base-catalyzed hydrolysis

  • Transesterification - capable of exchanging the alcohol component with other alcohols

  • Hydroxyl group reactions - the terminal OH group can participate in:

    • Esterification with carboxylic acids

    • Etherification

    • Oxidation to an aldehyde or carboxylic acid

    • Nucleophilic substitution reactions

Analytical Characterization

The analytical profile of 2-hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate would be expected to include characteristic spectroscopic features:

Spectroscopic Identification

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • ¹H-NMR would show:

      • Aromatic protons (multiplet, ~6.8-7.3 ppm)

      • Methyl protons (singlet, ~1.5-1.6 ppm)

      • Hydroxyethyl CH₂ groups (multiplets, ~3.7-4.3 ppm)

      • Hydroxyl proton (exchangeable, variable position)

    • ¹³C-NMR would identify:

      • Carbonyl carbon (~175 ppm)

      • Aromatic carbons (~115-155 ppm)

      • Quaternary carbon with methyl groups (~80 ppm)

      • Methyl carbons (~25 ppm)

      • Hydroxyethyl carbons (~60-70 ppm)

  • Infrared (IR) Spectroscopy

    • Carbonyl stretch (~1730-1750 cm⁻¹)

    • OH stretch (~3300-3500 cm⁻¹)

    • C-O stretches (~1050-1250 cm⁻¹)

    • Aromatic C=C stretches (~1450-1600 cm⁻¹)

    • C-Cl stretch (~750-800 cm⁻¹)

Chromatographic Methods

For quantitative analysis and purity assessment, high-performance liquid chromatography (HPLC) with UV detection would be appropriate, given the aromatic chromophore present in the molecule. Gas chromatography may also be suitable, potentially requiring derivatization of the hydroxyl group to improve volatility and peak shape.

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